

# JAB-3068: A Technical Overview of Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

JAB-3068 is a potent and selective, orally bioavailable, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2). As a critical node in multiple cellular signaling cascades, SHP2 inhibition by JAB-3068 has been investigated for its potential antineoplastic activity through the modulation of key downstream pathways. This document provides a detailed examination of the mechanism of action of JAB-3068, focusing on its impact on the RAS-MAPK signaling pathway and its role in immune modulation. While the clinical development of JAB-3068 has been discontinued in favor of a next-generation compound, the preclinical and early clinical findings offer valuable insights into the therapeutic potential of SHP2 inhibition.

#### **Introduction to JAB-3068**

JAB-3068 is a small molecule inhibitor that targets the protein tyrosine phosphatase (PTP) non-receptor type 11 (PTPN11), commonly known as SHP2.[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, differentiation, and survival. [1] It is a key component of the RAS-Raf-MEK-ERK (MAPK) signaling pathway, which is frequently hyperactivated in various cancers due to genetic mutations.[1][3] Furthermore, SHP2 is involved in modulating immune responses, particularly through the programmed cell death 1 (PD-1) signaling pathway.[1][3]



**JAB-3068** was developed by Jacobio Pharmaceuticals and has been evaluated in early-phase clinical trials for the treatment of advanced solid tumors.[4][5] Although its development has been discontinued, the study of **JAB-3068** has contributed to the understanding of SHP2 inhibition as a therapeutic strategy.[6]

#### **Core Mechanism of Action: SHP2 Inhibition**

**JAB-3068** functions as an allosteric inhibitor of SHP2.[2][7] This mode of inhibition locks the SHP2 protein in an inactive conformation, preventing its catalytic activity. By inhibiting SHP2, **JAB-3068** blocks the dephosphorylation of its target proteins, thereby disrupting downstream signaling cascades.

# Downstream Signaling Pathways Modulated by JAB-3068

The primary downstream signaling pathways affected by **JAB-3068** are the RAS-MAPK pathway and the immune checkpoint pathway involving PD-1.

### Inhibition of the RAS-MAPK Signaling Pathway

SHP2 is a critical positive regulator of the RAS-MAPK pathway. Upon activation by receptor tyrosine kinases (RTKs), SHP2 dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. The hyperactivation of this pathway is a hallmark of many cancers.

By inhibiting SHP2, **JAB-3068** prevents the activation of RAS, thereby suppressing the entire MAPK cascade.[1] This leads to a reduction in cell proliferation and survival of cancer cells that are dependent on this pathway for their growth.[1]





Click to download full resolution via product page

Figure 1: JAB-3068 Inhibition of the RAS-MAPK Pathway.



#### **Modulation of the Immune Response**

SHP2 also plays a significant role in regulating the immune system. It is involved in the signaling pathways of immune checkpoints, such as PD-1.[1] The binding of PD-L1 on tumor cells to PD-1 on T-cells leads to the recruitment of SHP2, which dephosphorylates and inactivates downstream T-cell receptor signaling components. This results in the suppression of T-cell activity and allows cancer cells to evade the immune system.

**JAB-3068**, by inhibiting SHP2, can prevent the deactivation of T-cells mediated by the PD-1/PD-L1 axis.[7] This enhances the anti-tumor activity of immune cells, such as CD8+ T-cells. [7] This immunomodulatory effect forms the rationale for combining SHP2 inhibitors with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[7]





Click to download full resolution via product page

Figure 2: JAB-3068 Modulation of PD-1 Signaling.

# **Quantitative Data Summary**

The following table summarizes the available quantitative data for **JAB-3068**'s activity.



| Parameter                    | Value   | Cell Line/Assay                                        | Reference |
|------------------------------|---------|--------------------------------------------------------|-----------|
| IC50 (SHP2 Inhibition)       | 25.8 nM | Biochemical Assay                                      | [8]       |
| IC50 (Cell<br>Proliferation) | 2.17 μΜ | KYSE-520<br>(Esophageal<br>Squamous Cell<br>Carcinoma) | [8]       |

# **Experimental Protocols**

Detailed experimental protocols for the above-cited data are not publicly available. However, a general methodology for each key experiment is outlined below.

## **SHP2 Inhibition Assay (Biochemical)**

- Objective: To determine the half-maximal inhibitory concentration (IC50) of JAB-3068 against purified SHP2 enzyme.
- · General Protocol:
  - Recombinant human SHP2 protein is incubated with a fluorogenic or colorimetric phosphatase substrate.
  - Varying concentrations of JAB-3068 are added to the reaction wells.
  - The enzymatic reaction is allowed to proceed for a defined period at a specific temperature.
  - The reaction is stopped, and the product formation is measured using a plate reader (fluorescence or absorbance).
  - The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.





Click to download full resolution via product page

Figure 3: Workflow for a Biochemical SHP2 Inhibition Assay.

## **Cell Proliferation Assay**

- Objective: To determine the IC50 of JAB-3068 on the proliferation of a cancer cell line.
- General Protocol:
  - KYSE-520 cells are seeded in 96-well plates and allowed to adhere overnight.
  - The cells are treated with a range of concentrations of JAB-3068.
  - The plates are incubated for a period of 72 to 120 hours.
  - Cell viability or proliferation is assessed using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo) assay.
  - The IC50 is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

# **Clinical Development and Discontinuation**

**JAB-3068** entered Phase 1/2 clinical trials to evaluate its safety, tolerability, and preliminary anti-tumor activity in patients with advanced solid tumors, both as a monotherapy and in combination with the PD-1 inhibitor JS001.[4][9] However, Jacobio Pharmaceuticals later decided to discontinue the development of **JAB-3068**.[6] This decision was based on clinical data showing that their second-generation SHP2 inhibitor, JAB-3312, demonstrated superior efficacy and safety.[6]

#### Conclusion

**JAB-3068** is a potent allosteric inhibitor of SHP2 that demonstrates anti-cancer activity through the dual mechanisms of inhibiting the RAS-MAPK pathway and enhancing anti-tumor immunity. While its clinical journey has concluded, the insights gained from its development have been instrumental in validating SHP2 as a therapeutic target and have paved the way for next-



generation inhibitors. The study of **JAB-3068** underscores the therapeutic potential of targeting key signaling nodes like SHP2 in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. news.abbvie.com [news.abbvie.com]
- 4. A First-in-Human Study of JAB-3068 (SHP2 Inhibitor) in Adult Patients With Advanced Solid Tumors in China [clin.larvol.com]
- 5. Jacobio Announces First Two Patients Dosed in SHP2 Combination Study, Triggering US\$20 Million Milestone Payment BioSpace [biospace.com]
- 6. jacobiopharma.com [jacobiopharma.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. JAB-3068 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [JAB-3068: A Technical Overview of Downstream Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824661#jab-3068-downstream-signaling-pathways]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com